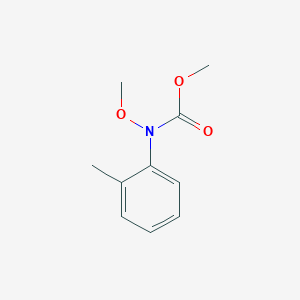
2-Chloro-3-(pyridin-4-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(pyridin-4-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(pyridin-4-yl)pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloropyrazine with 4-pyridylboronic acid in the presence of a palladium catalyst can yield the desired compound through a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(pyridin-4-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyrazine or pyridine rings may be oxidized or reduced.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products Formed
Substitution Reactions: Products with substituted functional groups replacing the chlorine atom.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Coupling Reactions: More complex heterocyclic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Chloro-3-(pyridin-4-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and antimicrobial activity.
Materials Science: The compound can be used in the development of organic materials with specific electronic properties.
Biological Studies: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitrogen atoms in the rings can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrazine: Lacks the pyridine ring, making it less versatile in certain applications.
3-(Pyridin-4-yl)pyrazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
2-Chloro-3-(pyridin-3-yl)pyrazine: Similar structure but with the pyridine ring attached at a different position, leading to different chemical properties.
Uniqueness
2-Chloro-3-(pyridin-4-yl)pyrazine is unique due to the presence of both a chlorine atom and a pyridine ring at specific positions, which enhances its reactivity and potential applications in various fields. The combination of these structural features allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H6ClN3 |
|---|---|
Peso molecular |
191.62 g/mol |
Nombre IUPAC |
2-chloro-3-pyridin-4-ylpyrazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-8(12-5-6-13-9)7-1-3-11-4-2-7/h1-6H |
Clave InChI |
QMXVRIDEAXYAQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


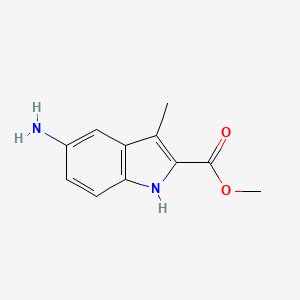

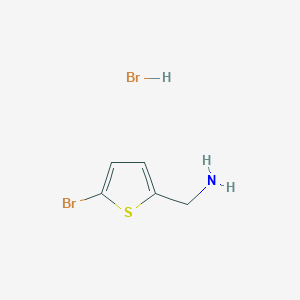
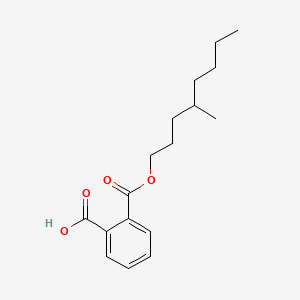
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)


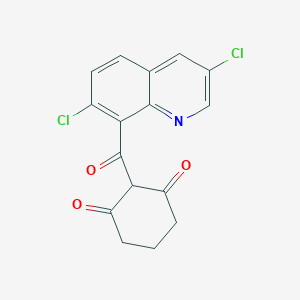
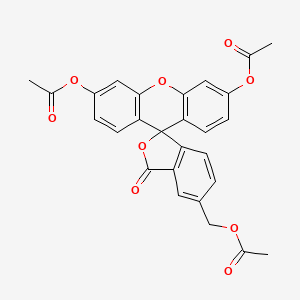

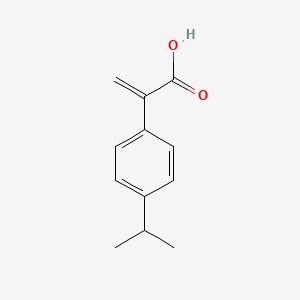
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
